molecular formula C20H22N2O3 B4727936 2-(4-methoxyphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

2-(4-methoxyphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4727936
M. Wt: 338.4 g/mol
InChI Key: GOCANVDWJOHIDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions, with starting materials such as amino compounds and aldehydes. For compounds closely related to 2-(4-methoxyphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone, the general approach includes cyclization catalyzed by acids such as p-toluenesulfonic acid followed by oxidative dehydrogenation using agents like phenyliodine diacetate (Cheng et al., 2013). This method highlights the versatility of starting materials and the efficiency of cyclization and oxidation steps in forming the quinazolinone scaffold.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including this compound, can be elucidated using various spectroscopic techniques such as FTIR, NMR, and UV spectroscopy. Advanced computational methods like density functional theory (DFT) calculations offer insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, vibrational properties, and charge distribution, which are crucial for understanding the reactivity and properties of the compound (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo a variety of chemical reactions, reflecting their rich chemistry and functional group reactivity. They can participate in cyclocondensation reactions, forming various derivatives depending on the reactants used. The presence of a methoxyphenyl group and a tetrahydrofuran moiety in the compound of interest suggests potential for specific reactivity patterns, including interactions with nucleophiles and electrophiles, and the possibility of undergoing transformations targeting these moieties (Cheng et al., 2014).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, can significantly influence their chemical behavior and potential applications. These properties are determined by the molecular structure, including intermolecular interactions and molecular packing in the solid state. For example, polymorphism can affect the material's fluorescence and sensor properties, demonstrating the importance of understanding these physical aspects (Anthony, 2012).

Chemical Properties Analysis

Quinazolinones exhibit a broad range of chemical properties, including the ability to act as ligands for metal ions, which can lead to changes in their photophysical properties. Their chemical behavior is influenced by the substituents on the quinazolinone nucleus, which can alter their reactivity, electronic properties, and interaction with biological targets. The exploration of these compounds' chemical properties is essential for developing novel materials and potential therapeutic agents (Moshkina et al., 2021).

properties

IUPAC Name

2-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-24-15-10-8-14(9-11-15)19-21-18-7-3-2-6-17(18)20(23)22(19)13-16-5-4-12-25-16/h2-3,6-11,16,19,21H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCANVDWJOHIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-methoxyphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
2-(4-methoxyphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
2-(4-methoxyphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
2-(4-methoxyphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
2-(4-methoxyphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

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